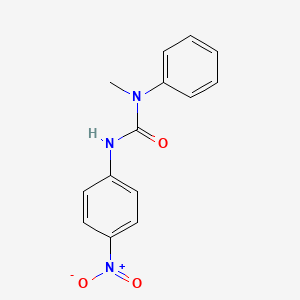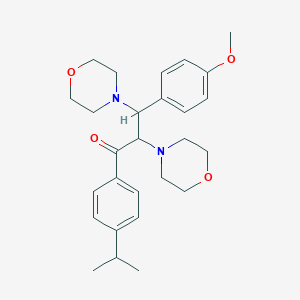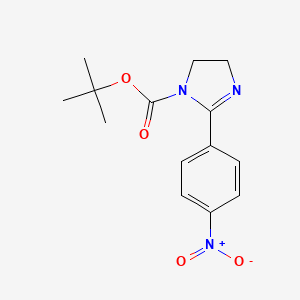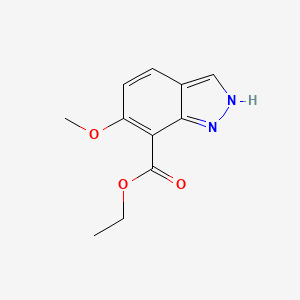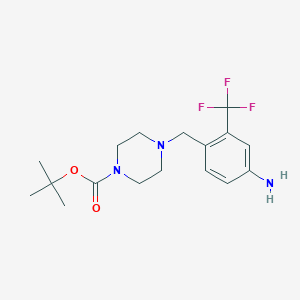
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a piperazine ring with a tert-butyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate is widely used in scientific research due to its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules. In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs. Additionally, it is used in the study of enzyme inhibitors and receptor modulators .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(4-amino-2-(trifluoromethyl)benzyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate:
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its chemical and biological properties.
Eigenschaften
Molekularformel |
C17H24F3N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-13(21)10-14(12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3 |
InChI-Schlüssel |
XRNROFUVYOTDNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


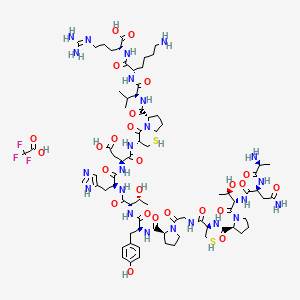
![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
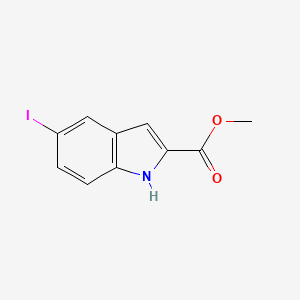
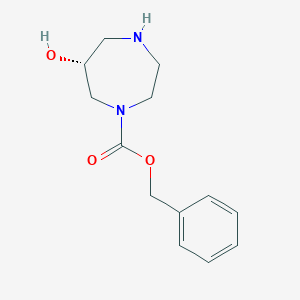
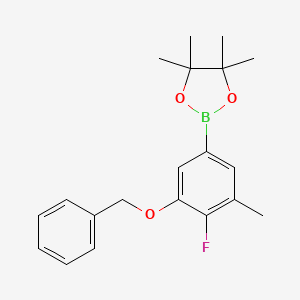
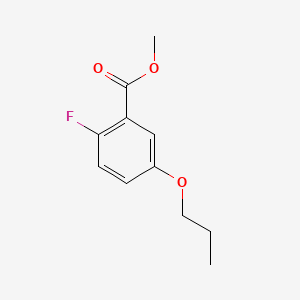
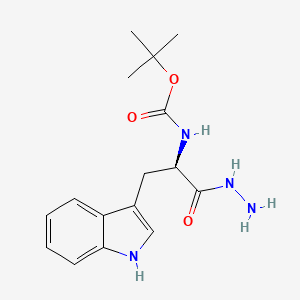
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)

